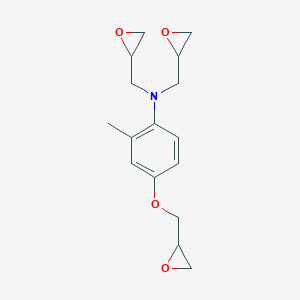

2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 22R-hidroxicolesterol se sintetiza a partir del colesterol a través de una serie de reacciones de hidroxilación catalizadas por la enzima colesterol de cadena lateral de escisión (P450scc) . El proceso implica la hidroxilación del colesterol para formar 22R-hidroxicolesterol, que se hidroxila aún más para formar 20α,22R-dihidroxicolesterol. Finalmente, el enlace entre los carbonos 20 y 22 se rompe para formar pregnenolona .

Métodos de producción industrial: La producción industrial de 22R-hidroxicolesterol normalmente implica el uso de biocatalizadores como las enzimas citocromo P450 para lograr las reacciones de hidroxilación necesarias . Estas enzimas a menudo se derivan de fuentes microbianas y se optimizan para la producción a gran escala.

Tipos de reacciones:

Oxidación: El 22R-hidroxicolesterol se somete a una mayor hidroxilación para formar 20α,22R-dihidroxicolesterol.

Reducción: Se puede reducir para formar varios intermediarios esteroideos.

Sustitución: Puede participar en reacciones de sustitución para formar diferentes derivados.

Reactivos y condiciones comunes:

Oxidación: Catalizado por enzimas citocromo P450 en condiciones fisiológicas.

Reducción: Normalmente implica agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden usar varios nucleófilos en condiciones suaves.

Productos principales:

Aplicaciones Científicas De Investigación

El 22R-hidroxicolesterol tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El 22R-hidroxicolesterol ejerce sus efectos actuando como un ligando para los receptores X hepáticos, que son sensores de la concentración de esteroles y regulan el metabolismo de los ácidos grasos . También se une al péptido β-amiloide, protegiendo las células neuronales de la citotoxicidad inducida por β-amiloide . El compuesto está involucrado en la biosíntesis de pregnenolona a través de la acción de la enzima de escisión de la cadena lateral del colesterol (P450scc) .

Compuestos similares:

22S-Hidroxicolesterol: Similar en estructura pero no reclutado para la biosíntesis de diosgenina.

27-Hidroxicolesterol: Otro oxiesterol involucrado en el metabolismo del colesterol.

Singularidad: El 22R-hidroxicolesterol es único en su estricta estereoespecificidad para las reacciones de hidroxilación y su papel en la biosíntesis de pregnenolona y diosgenina . A diferencia del 22S-hidroxicolesterol, se recluta específicamente para la biosíntesis de diosgenina .

Comparación Con Compuestos Similares

22S-Hydroxycholesterol: Similar in structure but not recruited for diosgenin biosynthesis.

27-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.

Uniqueness: 22R-Hydroxycholesterol is unique in its strict stereospecificity for hydroxylation reactions and its role in the biosynthesis of pregnenolone and diosgenin . Unlike 22S-hydroxycholesterol, it is specifically recruited for diosgenin biosynthesis .

Actividad Biológica

2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline, also known by its CAS number 110656-67-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features multiple oxirane (epoxide) groups which are known for their reactivity and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 291.34 g/mol. The structure includes an aniline moiety and several oxirane rings, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.34 g/mol |

| CAS Number | 110656-67-2 |

| Density | 1.274 g/cm³ (predicted) |

| Boiling Point | 466.3 °C (predicted) |

Anticancer Properties

Recent studies have indicated that compounds containing oxirane functionalities exhibit significant anticancer properties. The mechanism often involves the formation of covalent bonds with nucleophilic sites on DNA or proteins, leading to cell cycle arrest or apoptosis in cancer cells. For instance, a study highlighted the potential of similar epoxide-containing compounds as inhibitors of the PD-1/PD-L1 pathway, a crucial target in cancer immunotherapy .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxic effects, particularly against breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutic agents, suggesting a promising therapeutic index.

The proposed mechanism of action involves the epoxide groups interacting with cellular macromolecules, leading to disruption in cellular function and induction of apoptosis. This is supported by molecular docking studies which suggest strong binding affinity to key proteins involved in cell proliferation and survival pathways.

Case Studies

-

Study on Breast Cancer Cells

- Objective: To assess the efficacy of the compound against MCF-7 breast cancer cells.

- Method: MCF-7 cells were treated with varying concentrations of the compound.

- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined at approximately 5 µM.

-

Study on Lung Cancer Cells

- Objective: Evaluate effects on A549 lung cancer cells.

- Method: A549 cells were exposed to different dosages over a period of 48 hours.

- Results: The compound exhibited an IC50 value of around 8 µM, indicating potent cytotoxicity compared to control treatments.

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicity studies indicate that while it exhibits significant anticancer activity, it also poses risks such as skin irritation and potential reproductive toxicity, necessitating further investigation into its safety parameters .

Propiedades

IUPAC Name |

2-methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-11-4-12(18-9-15-10-21-15)2-3-16(11)17(5-13-7-19-13)6-14-8-20-14/h2-4,13-15H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRZKNMUSBNOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CO2)N(CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114731-82-7 | |

| Record name | 2-Oxiranemethanamine, N-[2-methyl-4-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114731-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40594211 | |

| Record name | 2-Methyl-4-[(oxiran-2-yl)methoxy]-N,N-bis[(oxiran-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110656-67-2 | |

| Record name | 2-Methyl-4-[(oxiran-2-yl)methoxy]-N,N-bis[(oxiran-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.